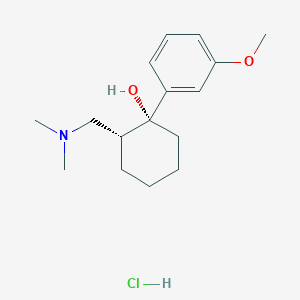

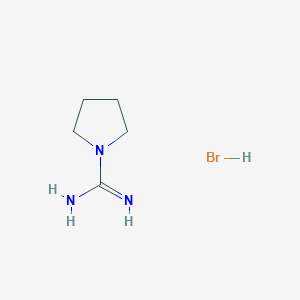

![molecular formula C15H14O2 B063217 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone CAS No. 192863-43-7](/img/structure/B63217.png)

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone

Descripción general

Descripción

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone is a chemical compound belonging to the class of organic compounds known as ethanones. The interest in this compound arises due to its structural characteristics and its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone has been described through different synthetic routes. One method involves the reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride in a one-pot reaction. The structure of the synthesized compound was confirmed using various spectroscopic methods including 1H NMR, MS, and FTIR techniques, as well as X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone has been explored through various studies. For example, in one study, the compound displayed a dihedral angle between the central ethanone fragment and the 4-methoxyphenyl group, demonstrating specific structural characteristics and the presence of certain intermolecular interactions (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Chemical Reactions and Properties

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone participates in various chemical reactions leading to the formation of novel compounds. Its reactivity has been utilized in synthesizing heterocyclic compounds and exploring their optical and thermal properties. Such studies are crucial for understanding the reactivity and potential applications of the compound in material science and organic synthesis (Shruthi et al., 2019).

Aplicaciones Científicas De Investigación

1. Lasing Applications

- Summary of Application: This compound is used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications . The specific TPCO species synthesized using this compound are 5,5′′-bis(4′-methoxy-[1,1’-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN) .

- Methods of Application: The compound is synthesized for lasing applications. Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

- Results or Outcomes: The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

2. Synthesis of Multipodal Salicylaldehydes

- Summary of Application: This compound is used as a precursor for the synthesis of multipodal salicylaldehydes with a triphenylamine core . These multipodal salicylaldehydes are of interest due to their potential applications in the construction of multinuclear complexes, as well as metal and covalent organic frameworks .

- Methods of Application: The compound is synthesized by the Suzuki coupling of tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde .

- Results or Outcomes: The structure of the product was confirmed by molecular spectroscopy .

3. Fluorescence Characteristics

- Summary of Application: This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of alpha-Bromoketones

- Summary of Application: This compound is used in the synthesis of alpha-bromoketones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

5. Standard Reagent in Fluorescence Studies

- Summary of Application: This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Fluorescent Compounds

- Summary of Application: This compound is used in the synthesis of fluorescent compounds . These fluorescent compounds are of interest due to their potential applications in the construction of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P280 (Wear eye protection, face protection, protective clothing, protective gloves), and others .

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)14-5-3-4-6-15(14)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWZMAGUDRTXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401902 | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone | |

CAS RN |

192863-43-7 | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)

![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)

![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)

![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)

![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)